molecular formula C16H16O5 B1333197 2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid CAS No. 307548-90-9

2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid

Cat. No.: B1333197
CAS No.: 307548-90-9
M. Wt: 288.29 g/mol
InChI Key: DWNZLQPWQLNPRS-UHFFFAOYSA-N
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Description

    WYE-176272: is a chemical compound with the IUPAC name .

  • It belongs to the class of cyclopentachromenones and exhibits interesting biological properties.
  • Preparation Methods

      Synthetic Routes: The synthetic routes for WYE-176272 involve the construction of the cyclopentachromenone core followed by functionalization.

      Reaction Conditions: Specific reaction conditions may vary, but typical steps include cyclization, oxidation, and esterification.

      Industrial Production: While information on large-scale industrial production is limited, research laboratories often synthesize WYE-176272 for scientific investigations.

  • Chemical Reactions Analysis

      Reactions: WYE-176272 can undergo various reactions, including , , and .

      Common Reagents and Conditions: For oxidation, reagents like or may be used. Reduction can involve or .

      Major Products: These reactions yield derivatives of WYE-176272, such as hydroxylated or esterified forms.

  • Scientific Research Applications

      Chemistry: Researchers study WYE-176272’s reactivity, stability, and potential as a building block for novel compounds.

      Biology: It may serve as a probe to investigate biological pathways due to its unique structure.

      Medicine: Preliminary studies suggest potential anti-inflammatory or antioxidant effects.

      Industry: Its applications in industry are still emerging, but it could find use in specialty chemicals.

  • Mechanism of Action

      Targets: WYE-176272 likely interacts with specific cellular targets, such as enzymes or receptors.

      Pathways: It may modulate signaling pathways related to inflammation, cell growth, or oxidative stress.

  • Comparison with Similar Compounds

      Uniqueness: WYE-176272’s cyclopentachromenone scaffold sets it apart from other compounds.

      Similar Compounds: While WYE-176272 is relatively unique, similar compounds include , , and .

    If you need more information or have any specific questions, feel free to ask!

    Properties

    IUPAC Name

    2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H16O5/c1-8-13(20-9(2)15(17)18)7-6-11-10-4-3-5-12(10)16(19)21-14(8)11/h6-7,9H,3-5H2,1-2H3,(H,17,18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DWNZLQPWQLNPRS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H16O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80378158
    Record name 2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[b]cyclopenta[d]pyran-7-yl)oxy]propanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80378158
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    288.29 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    307548-90-9
    Record name 2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[b]cyclopenta[d]pyran-7-yl)oxy]propanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80378158
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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